molecular formula C19H18N2O2S B2610619 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide CAS No. 313403-33-7

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

Cat. No. B2610619
CAS RN: 313403-33-7
M. Wt: 338.43
InChI Key: VARYOUDZHSVKCG-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide, also known as DMXB-A, is a compound that has been studied for its potential use in treating various neurological disorders. It is a selective α7 nicotinic acetylcholine receptor agonist, which means that it specifically targets and activates this receptor in the brain.

Scientific Research Applications

Antimicrobial Applications

A study by Desai, Rajpara, and Joshi (2013) synthesized a series of thiazolidinone derivatives incorporating a thiazole ring, demonstrating potent in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, and antifungal activity against strains such as Candida albicans and Aspergillus spp. This indicates that structurally related compounds could be explored for their antimicrobial potentials, particularly in the treatment of microbial diseases (Desai, Rajpara, & Joshi, 2013).

Radiolabelling for Imaging

Hamill et al. (1996) developed radiolabelled, nonpeptide angiotensin II antagonists with potential for imaging AT1 receptors, which are essential in cardiovascular research. This work underlines the capability of certain benzamide derivatives to serve as selective ligands, which can be modified for imaging purposes in medical diagnostics (Hamill et al., 1996).

Molecular Structure Analysis

Karabulut et al. (2014) examined the molecular structure of a benzamide derivative, showcasing the influence of intermolecular interactions on molecular geometry through X-ray diffraction and DFT calculations. This emphasizes the compound's utility in molecular structure analysis and chemical engineering (Karabulut et al., 2014).

Anticonvulsant Activity

A study by Koçyiğit-Kaymakçıoğlu et al. (2011) on 3,5-dimethylpyrazole derivatives showed decreased seizure severity in animal models, indicating the potential of similar benzamide derivatives in developing anticonvulsant drugs (Koçyiğit-Kaymakçıoğlu et al., 2011).

Antifungal Effects

Jafar et al. (2017) synthesized compounds showing significant antifungal activity against Aspergillus spp., highlighting the potential for similar compounds to be developed as antifungal agents (Jafar et al., 2017).

properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-12-8-9-14(13(2)10-12)16-11-24-19(20-16)21-18(22)15-6-4-5-7-17(15)23-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARYOUDZHSVKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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